molecular formula C8H6O B3415516 Phenol, 4-ethynyl- CAS No. 2200-91-1

Phenol, 4-ethynyl-

Cat. No.: B3415516
CAS No.: 2200-91-1
M. Wt: 118.13 g/mol
InChI Key: HLXJEKPLQLVJGK-UHFFFAOYSA-N
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Description

Phenol, 4-ethynyl- (CAS: 949114-22-1; molecular formula: C₈H₅ClO) is a phenolic compound characterized by an ethynyl (-C≡CH) substituent at the para position of the aromatic ring. This structural feature imparts unique electronic and steric properties, making it valuable in synthetic chemistry, catalysis, and medicinal applications.

The synthesis of 4-ethynylphenol typically involves palladium-catalyzed cross-coupling reactions. For instance, unprotected 4-ethynylphenol can be synthesized via Sonogashira coupling of halogenated phenols with terminal alkynes, achieving yields up to 71% under optimized conditions . Its reactivity is exploited in cyclotrimerization reactions to construct polyaromatic frameworks, demonstrating high regioselectivity and efficiency .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXJEKPLQLVJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60905921
Record name 4-Ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2200-91-1, 24979-70-2
Record name Phenol, 4-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-ethenyl-, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethynylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60905921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Applications Overview

Phenol, 4-ethynyl- finds diverse applications in various fields:

Field Application Description
Chemical Synthesis Building Block in Organic ChemistryUsed as a precursor in synthesizing more complex organic compounds.
Pharmaceuticals Anticancer ResearchInvestigated for its potential to inhibit cancer cell growth and modulate biochemical pathways.
Biotechnology Fluorogenic Probes for Enzymatic ActivityActs as a probe for bacterial enzymes, facilitating the detection of enzymatic activities.
Material Science Polymer ChemistryUtilized in the synthesis of novel polymers with enhanced properties for industrial applications.
Food Science Antioxidant PropertiesExplored for its role as an antioxidant in food preservation and health benefits.

Chemical Synthesis

Phenol, 4-ethynyl- serves as an essential building block in organic synthesis. It can be synthesized through methods such as:

  • Ipso-Hydroxylation of Arylboronic Acids: This method allows for the efficient production of substituted phenols, including phenol, 4-ethynyl-, with high yields and minimal purification steps.
  • Nucleophilic Aromatic Substitution: This approach involves the substitution of aryl halides under specific conditions to yield phenolic compounds.

Pharmaceutical Applications

Research indicates that phenol, 4-ethynyl- exhibits significant biological activities:

  • It has been studied for its potential anticancer properties, particularly in targeting solid tumors and hematological malignancies by modulating gene expression related to tumor growth and angiogenesis .
  • Its role as a fluorogenic probe enables real-time monitoring of enzymatic activities, which is crucial for understanding biochemical pathways and developing therapeutic strategies.

Biotechnology

In biotechnology, phenol, 4-ethynyl- is utilized as a probe for bacterial enzymes:

  • This application allows researchers to detect enzymatic activity in various biological contexts, aiding microbiological assays and clinical diagnostics .

Material Science

The compound is also explored in polymer chemistry:

  • Phenol, 4-ethynyl- has been incorporated into novel polymer systems that exhibit enhanced thermal stability and mechanical properties, making them suitable for advanced material applications .

Case Study 1: Anticancer Research

A study investigated the effects of phenol, 4-ethynyl-, on cancer cell lines. The results indicated that this compound could inhibit cell proliferation by inducing apoptosis through specific signaling pathways. The findings suggest potential therapeutic applications in oncology.

Case Study 2: Enzymatic Activity Monitoring

Phenol, 4-ethynyl- was used as a fluorogenic probe in a microbiological assay to monitor bacterial enzyme activity. The study demonstrated its effectiveness in detecting enzymatic reactions in real-time, highlighting its utility in clinical diagnostics .

Mechanism of Action

Phenol, 4-ethynyl- exerts its effects primarily through its interaction with various molecular targets. The hydroxyl group activates the aromatic ring, making it more reactive towards electrophilic substitution. The ethynyl group can participate in additional reactions, enhancing the compound’s versatility .

Comparison with Similar Compounds

Table 1: Substituent Effects on LSD1 Inhibition

Substituent (R) Compound Ki (µM) Activity Relative to 4-CN (Compound 17)
4-CN 17 0.22 1× (baseline)
4-ethynyl 28 >1,700 >1,700× loss
4-aminomethyl 38 7.6 ~250× reduction
4-carboxy 29 Inactive Complete loss

In antiviral research, the 4-ethynyl group in Ed4T-TP (a nucleotide analog) improved discrimination by human DNA polymerase γ (WT pol) by 840-fold compared to d4T-TP.

Electronic and Steric Considerations

The ethynyl group's linear geometry and moderate electron-withdrawing nature (−I effect) distinguish it from bulkier or polar substituents:

  • Cyano (−CN): Stronger −I effect improves binding in enzyme inhibitors but complicates synthetic accessibility.
  • Aminomethyl (−CH₂NH₂): Introduces basicity, enabling hydrogen bonding but increasing steric hindrance.
  • Methoxy (−OMe) : Electron-donating (+M effect) enhances aromatic reactivity in electrophilic substitutions.

Biological Activity

Phenol, 4-ethynyl- (C8H6O), is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a benzene ring and an ethynyl group (-C≡C-) at the para position. This configuration contributes to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula: C8H6O
  • Molar Mass: 118.13 g/mol
  • Structure: The compound features an aromatic phenol ring with a reactive ethynyl group, which enhances its reactivity compared to simple phenols.

1. Antimicrobial Activity

Phenol, 4-ethynyl- has been identified as a potential fluorogenic probe for bacterial enzymes. This property allows for the detection and study of enzymatic activity in various biological contexts, making it useful in microbiological research.

2. Acetylcholinesterase Inhibition

Research indicates that derivatives of phenol, 4-ethynyl- exhibit promising activity as acetylcholinesterase inhibitors . This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease by restoring cholinergic balance.

Synthesis Methods

Phenol, 4-ethynyl- can be synthesized through various methods, including:

  • Sonogashira Coupling Reaction: Involves the reaction of p-iodophenol with a terminal alkyne using a palladium catalyst:
    p Iodophenol HC C R4 Ethynylphenol R HI\text{p Iodophenol HC C R}\rightarrow \text{4 Ethynylphenol R HI}

This method highlights the compound's versatility in synthetic organic chemistry.

Comparative Analysis with Similar Compounds

The following table compares phenol, 4-ethynyl- with similar phenolic compounds:

Compound NameMolecular FormulaUnique Features
PhenolC6H6OSimple structure without ethynyl group
Phenol, 4-methyl-C8H10OMethyl group instead of ethynyl; less reactive
Phenol, 2-hydroxyacetophenoneC8H8O3Contains acetophenone moiety; different reactivity
Phenol, 4-fluorophenolC6H5FFluorine substitution alters electronic properties
Phenol, 4-acetoxyphenolC9H10O3Acetoxy group introduces ester functionality

Phenol, 4-ethynyl-'s unique combination of functional groups enhances its reactivity and applicability in diverse chemical contexts compared to these similar compounds.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated the effectiveness of phenolic compounds in inhibiting bacterial growth. Although specific data on phenol, 4-ethynyl- was not highlighted, its structural characteristics suggest it may exhibit similar antimicrobial properties.
  • Neuroprotective Effects : Research into acetylcholinesterase inhibitors indicates that compounds with similar structures to phenol, 4-ethynyl-, such as certain flavonoids and other phenolics, have shown neuroprotective effects against neurodegenerative diseases .
  • Anticancer Activity : In vitro studies on various phenolic compounds have shown their ability to induce apoptosis in cancer cells. While direct studies on phenol, 4-ethynyl- are lacking, the potential for similar mechanisms exists based on its structural properties .

Chemical Reactions Analysis

Cyclotrimerization Reactions

The ethynyl group undergoes [2+2+2] cyclotrimerization to form aromatic hydrocarbons. This reaction is catalyzed by cobalt complexes under specific conditions:

Catalyst SystemTemperatureSolventProductYieldReference
P4VP-CoCl (0.033 mol%)150°CNeat1,3,5-Tri(4-hydroxyphenyl)benzene68%
P4VP-CoCl (0.015 mol%)150°CXylene1,3,5-Tri(4-hydroxyphenyl)benzene66%
Homogeneous CoCl₂120°CDMFOligomeric byproducts35%

Key observations:

  • Regioselectivity favors 1,3,5-substitution over 1,2,4-isomers due to steric and electronic effects .

  • Unprotected 4-ethynylphenol achieves higher yields (71%) compared to derivatives with electron-withdrawing groups .

a) Sonogashira Coupling

4-Ethynylphenol participates in Pd/Cu-catalyzed cross-couplings with aryl halides:

text
4-Ethynylphenol + Ar-X → 4-(Ar-ethynyl)phenol

Conditions :

  • Catalysts: PdCl₂ (0.056 mmol), CuI (0.1 mmol), PPh₃ (0.228 mmol)

  • Base: Triethylamine, 80°C, 3 hours

  • Example: Reaction with m-iodophenol yields biaryl ethynyl derivatives .

b) Cadiot-Chodkiewicz Coupling

Used to synthesize unsymmetrical diarylacetylenes:

text
4-Ethynylphenol + CuI → Intermediate → Cross-coupled product

This method avoids homocoupling by using a copper(I) acetylide intermediate.

Electrophilic Aromatic Substitution

The hydroxyl group activates the benzene ring toward electrophiles:

Reaction TypeReagentPositionProductNotes
NitrationHNO₃/H₂SO₄Ortho/para3-Nitro-4-ethynylphenolCompeting ethynyl decomposition
SulfonationH₂SO₄Para4-Ethynylphenol-3-sulfonic acidRequires low temperatures
Friedel-Crafts AlkylationCH₃COCl/AlCl₃Meta3-Acetyl-4-ethynylphenolSteric hindrance limits yield

Thermal Polymerization

Ethynyl groups undergo thermal addition polymerization above 200°C:

text
3 HC≡C-Ar-OH → Cyclic trimers or linear polymers

Mechanistic Pathways :

  • Trimerization : Forms 1,3,5-triarylbenzenes .

  • Strauss Coupling : Generates conjugated polyenes .

  • Diels-Alder Reactions : Produces fused polycyclic structures .

Thermal Stability Data :

  • Decomposition onset: 245°C (TGA, N₂ atmosphere)

  • Char yield at 800°C: 62%

Oxidation and Reduction

ReactionReagentProductOutcome
OxidationKMnO₄ (acidic)4-(Glyoxylic acid)phenolEthynyl → α-keto acid
ReductionH₂/Pd-C4-VinylphenolPartial over-reduction observed
SemihydrogenationLindlar catalyst4-(cis-Vinyl)phenolStereoselective

Protection/Deprotection Chemistry

The phenolic -OH and ethynyl -C≡CH groups require protection in multistep syntheses:

Functional GroupProtecting ReagentConditionsDeprotection Method
-OHTHPDHP/PPTS, CH₂Cl₂PPTS/EtOH, 65°C
-C≡CHTMSClEt₃N, 0°CK₂CO₃/MeOH

Coordination Chemistry

4-Ethynylphenol acts as a ligand for transition metals:

  • Forms stable complexes with Pd(II) and Cu(I) via ethynyl π-bonding .

  • Cobalt complexes exhibit catalytic activity in cyclotrimerization .

Q & A

Q. Synthetic Chemistry Focus

  • Sonogashira coupling : Pd/Cu-catalyzed reactions between aryl halides and terminal alkynes achieve >80% yield with minimal side products.
  • Protecting groups : Acetylation of the phenolic -OH prevents undesired oxidation during synthesis.
  • In situ monitoring : ReactIR tracks ethynyl group incorporation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenol, 4-ethynyl-
Reactant of Route 2
Phenol, 4-ethynyl-

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